Cas no 137315-01-6 (2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid)
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-氟-5-[(甲磺酰基)氨基]苯甲酸
- 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid
- 2-Fluoro-5-(methylsulfonamido)benzoic acid
- 2-fluoro-5-(methanesulfonamido)benzoic acid
- 2-Fluoro-5-[(methylsulfonyl)amino]-benzoicacid
- 2-Fluoro-5-(methylsulfonamido)benzoicacid
- 2-fluoro-5-methanesulfonylaminobenzoic acid
- C13384
- 2-Fluoro-5-methanesulfonamidobenzoic acid
- DCNPDTTWNSWIJA-UHFFFAOYSA-N
- DB-377405
- 137315-01-6
- SCHEMBL9216909
- AKOS009160817
- BS-51838
- 2-Fluoro-5-[(methylsulfonyl)amino]benzoic acid
- MFCD12149130
-
- Inchi: 1S/C8H8FNO4S/c1-15(13,14)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
- InChI Key: DCNPDTTWNSWIJA-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC(=C(C(=O)O)C=1)F)(=O)=O
Computed Properties
- Exact Mass: 233.01580707g/mol
- Monoisotopic Mass: 233.01580707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 91.8
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB595106-250mg |
2-Fluoro-5-(methylsulfonamido)benzoic acid; . |
137315-01-6 | 250mg |
€107.20 | 2025-04-21 | ||
| abcr | AB595106-1g |
2-Fluoro-5-(methylsulfonamido)benzoic acid; . |
137315-01-6 | 1g |
€175.80 | 2025-04-21 | ||
| abcr | AB595106-5g |
2-Fluoro-5-(methylsulfonamido)benzoic acid; . |
137315-01-6 | 5g |
€438.10 | 2025-04-21 | ||
| eNovation Chemicals LLC | Y1239337-250mg |
2-Fluoro-5-[(methylsulfonyl)amino]-benzoicacid |
137315-01-6 | 97% | 250mg |
$75 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239337-1g |
2-Fluoro-5-[(methylsulfonyl)amino]-benzoicacid |
137315-01-6 | 97% | 1g |
$115 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239337-250mg |
2-Fluoro-5-[(methylsulfonyl)amino]-benzoicacid |
137315-01-6 | 97% | 250mg |
$80 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1239337-5g |
2-Fluoro-5-[(methylsulfonyl)amino]-benzoicacid |
137315-01-6 | 97% | 5g |
$265 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1239337-1g |
2-Fluoro-5-[(methylsulfonyl)amino]-benzoicacid |
137315-01-6 | 97% | 1g |
$120 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196836A-250mg |
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid |
137315-01-6 | 0.97 | 250mg |
¥325.8 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196836A-1g |
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid |
137315-01-6 | 0.97 | 1g |
¥813.6 | 2024-07-24 |
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid Suppliers
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid
Recent Advances in the Study of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (CAS: 137315-01-6)
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (CAS: 137315-01-6) is a fluorinated benzoic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide and fluorine substituents, has been investigated for its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting inflammatory and oncogenic pathways. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold for pharmaceutical applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid as a building block for the development of novel kinase inhibitors. The study highlighted the compound's ability to interact with ATP-binding sites of various kinases, thereby modulating their activity. The sulfonamide moiety was found to play a critical role in forming hydrogen bonds with key amino acid residues, enhancing binding affinity. These findings underscore the potential of this compound in the design of targeted therapies for cancer and inflammatory diseases.
Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, focused on the compound's application in the synthesis of prostaglandin receptor antagonists. The researchers utilized 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid as a precursor to develop analogs with improved selectivity and potency. The study revealed that the fluorine substitution at the 2-position significantly influenced the compound's electronic properties, leading to enhanced receptor binding. These results suggest that further optimization of this scaffold could yield promising candidates for the treatment of chronic pain and inflammation.
Beyond its role in drug discovery, 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid has also been explored in the context of chemical biology. A 2022 study in ACS Chemical Biology employed this compound as a probe to investigate sulfonamide-based protein-ligand interactions. The researchers used X-ray crystallography and NMR spectroscopy to elucidate the structural basis of these interactions, providing valuable insights into the design of sulfonamide-containing therapeutics. The study's findings have broad implications for understanding the molecular mechanisms underlying sulfonamide drug action.
In summary, recent research on 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (CAS: 137315-01-6) highlights its versatility as a pharmacophore and synthetic intermediate. Its unique chemical properties, including fluorine substitution and sulfonamide functionality, make it a valuable tool for drug discovery and chemical biology. Ongoing studies are expected to further elucidate its potential applications and optimize its derivatives for therapeutic use. As the field advances, this compound is likely to play an increasingly important role in the development of novel bioactive molecules.
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